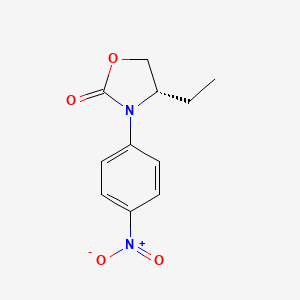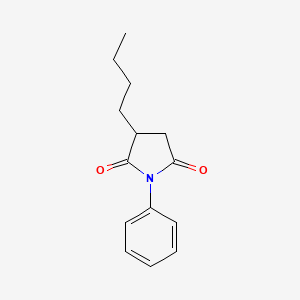![molecular formula C11H8N2O2 B12872871 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol is an organic compound that features a fused benzimidazole and furan ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-furancarboxaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Reaction Conditions:
Reagents: 3-furancarboxaldehyde, o-phenylenediamine
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic properties. These include anti-inflammatory, antiviral, and antifungal activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol involves its interaction with various molecular targets. For instance, it can bind to DNA, inhibiting the replication of cancer cells. It may also interact with enzymes, altering their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol
- 2-(Thiophen-3-yl)-1H-benzo[d]imidazol-1-ol
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazol-1-ol
Uniqueness
2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol is unique due to the position of the furan ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-hydroxybenzimidazole |
InChI |
InChI=1S/C11H8N2O2/c14-13-10-4-2-1-3-9(10)12-11(13)8-5-6-15-7-8/h1-7,14H |
InChI Key |
CYPFQDXEYTWYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


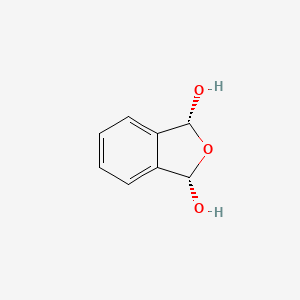
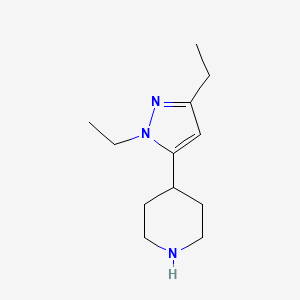
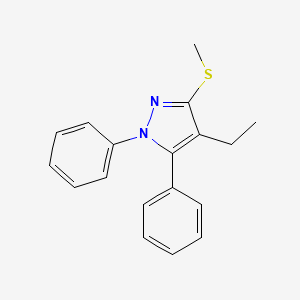
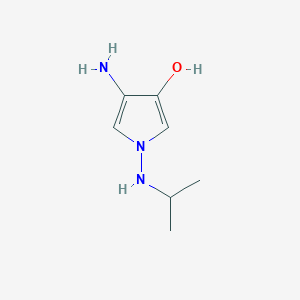
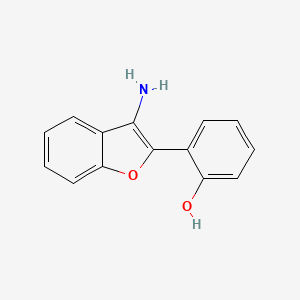
![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
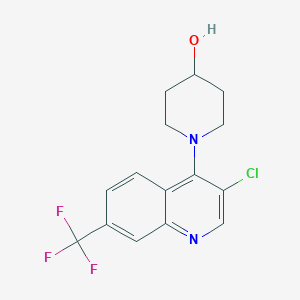
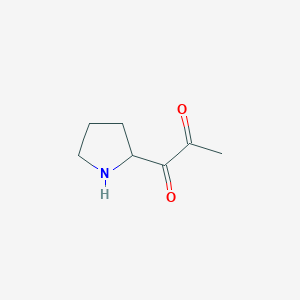
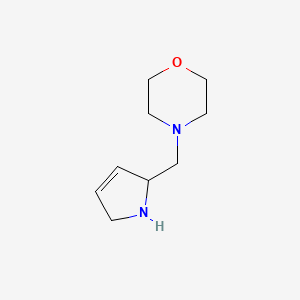
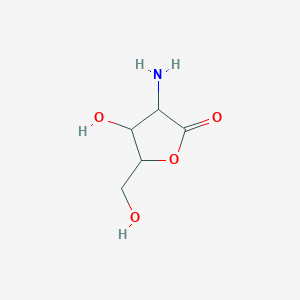
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
